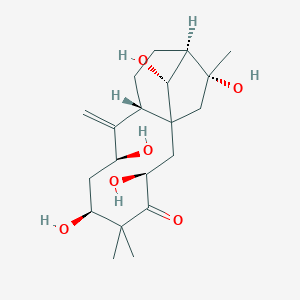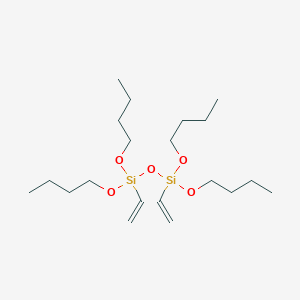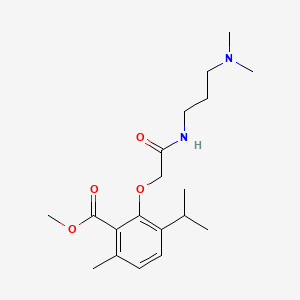
p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester: is a chemical compound with the molecular formula C19H30N2O4 and a molecular weight of 350.4525 g/mol . This compound is known for its complex structure, which includes a p-cymene core substituted with a carboxylic acid group and a dimethylamino propylcarbamoylmethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester involves multiple steps. The starting material is typically p-cymene, which undergoes a series of reactions to introduce the carboxylic acid group and the dimethylamino propylcarbamoylmethoxy group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester
- p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, ethyl ester
Uniqueness
Compared to similar compounds, p-Cymene-2-carboxylic acid, 3-(3-(dimethylamino)propylcarbamoylmethoxy)-, methyl ester stands out due to its specific functional groups and structural features.
Properties
CAS No. |
53251-87-9 |
|---|---|
Molecular Formula |
C19H30N2O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 2-[2-[3-(dimethylamino)propylamino]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H30N2O4/c1-13(2)15-9-8-14(3)17(19(23)24-6)18(15)25-12-16(22)20-10-7-11-21(4)5/h8-9,13H,7,10-12H2,1-6H3,(H,20,22) |
InChI Key |
QFGAHDNFJKVAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(=O)NCCCN(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
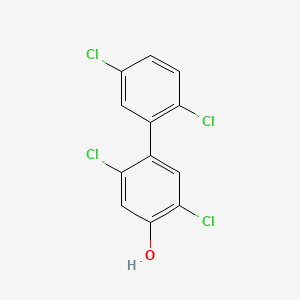
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
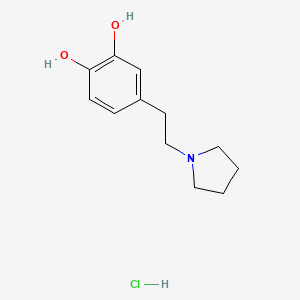
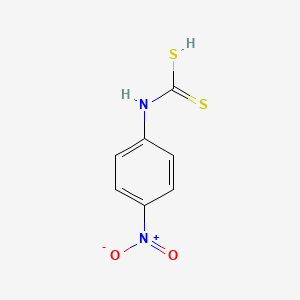
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
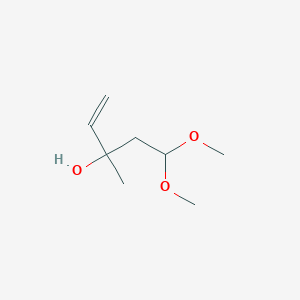

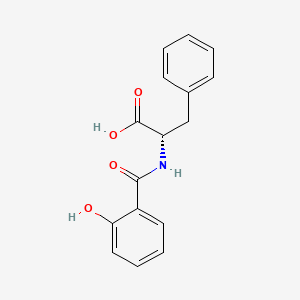

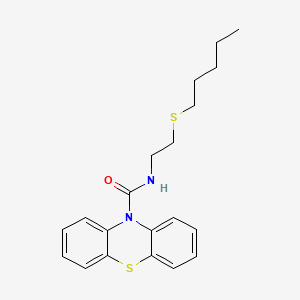
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
